Product packaging for 1-(4-Methylbenzoyl)-3-phenylpyrrolidine(Cat. No.:)

1-(4-Methylbenzoyl)-3-phenylpyrrolidine

Cat. No.: B295005
M. Wt: 265.3 g/mol
InChI Key: SHBDXRVWJDGIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzoyl)-3-phenylpyrrolidine is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. Its molecular structure, which incorporates both phenylpyrrolidine and methylbenzoyl motifs, suggests potential as a versatile intermediate or building block in organic synthesis. Researchers may employ this compound in the design and creation of novel molecular entities for pharmacological screening. Structurally related pyrrolidine derivatives have been investigated for their biological activity. For instance, certain 3-phenylpyrrolidine compounds have been characterized as selective agonists for serotonin (5-HT1A) receptors, indicating the potential research value of this chemical class in neuroscientific and psychiatric applications . Furthermore, the 1-(4-methylbenzoyl) group is a common feature in various specialty chemicals. As a research chemical, this product is provided strictly for laboratory use in controlled settings. It is intended for use by qualified professional researchers only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Prior to use, researchers should consult the safety data sheet and conduct a comprehensive risk assessment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO B295005 1-(4-Methylbenzoyl)-3-phenylpyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(4-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C18H19NO/c1-14-7-9-16(10-8-14)18(20)19-12-11-17(13-19)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3

InChI Key

SHBDXRVWJDGIMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Methylbenzoyl 3 Phenylpyrrolidine and Its Analogues

Retrosynthetic Analysis of the 1-(4-Methylbenzoyl)-3-phenylpyrrolidine Scaffold

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. jocpr.com This approach is crucial for designing efficient and logical synthetic routes.

Strategic Disconnections and Functional Group Interconversions

The primary retrosynthetic disconnection for this compound involves the amide bond. This C-N bond cleavage simplifies the molecule into two key fragments: 3-phenylpyrrolidine (B1306270) and 4-methylbenzoyl chloride. This disconnection is strategically sound as the formation of an amide bond is a reliable and high-yielding reaction.

Further disconnection of the 3-phenylpyrrolidine intermediate reveals a [3+2] cycloaddition as a plausible synthetic step. This disconnection breaks the C2-C3 and C5-N bonds of the pyrrolidine (B122466) ring, leading to an azomethine ylide and a dipolarophile, which in this case would be styrene (B11656). This approach is highly convergent and allows for the stereocontrolled construction of the pyrrolidine ring.

Functional group interconversion (FGI) is another key aspect of the retrosynthetic analysis. For instance, the 4-methylbenzoyl chloride synthon can be derived from the more readily available 4-methylbenzoic acid through a simple chlorination reaction, for example, using thionyl chloride or oxalyl chloride.

Identification of Key Pyrrolidine Precursors and 4-Methylbenzoyl Synthons

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are:

4-Methylbenzoyl chloride: This acylating agent provides the N-aroyl functionality. It is typically prepared from 4-methylbenzoic acid. researchgate.net

The following table summarizes the key synthons and their corresponding commercially available precursors.

SynthonCorresponding Precursor
3-PhenylpyrrolidineStyrene, Azomethine ylide precursors
4-Methylbenzoyl chloride4-Methylbenzoic acid

Direct Synthesis of the Pyrrolidine Core Bearing Key Substituents

Applications of 1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are pericyclic reactions involving a 1,3-dipole and a dipolarophile to form a five-membered ring. nih.gov These reactions are highly valued for their ability to construct complex heterocyclic systems with high regio- and stereoselectivity in a single step. nih.gov

Azomethine ylides are nitrogen-containing 1,3-dipoles that are widely used in the synthesis of pyrrolidines. nih.gov They can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the thermolysis or photolysis of aziridines. orgsyn.org

In the context of synthesizing 3-phenylpyrrolidine, an azomethine ylide can be reacted with styrene, which acts as the dipolarophile. The reaction proceeds via a concerted [3+2] cycloaddition mechanism to afford the desired 3-phenylpyrrolidine ring system. The regioselectivity of the reaction is generally high, leading predominantly to the 3-substituted pyrrolidine.

A common method for generating a non-stabilized azomethine ylide involves the use of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. highfine.com This reagent, upon treatment with a catalytic amount of an acid like trifluoroacetic acid, generates the azomethine ylide in situ, which then reacts with the dipolarophile.

The following table provides a general representation of the reaction conditions for the synthesis of 3-phenylpyrrolidine derivatives via azomethine ylide cycloaddition.

Azomethine Ylide PrecursorDipolarophileCatalyst/ConditionsProduct
N-Benzylidene-N-(trimethylsilylmethyl)amineStyreneTrifluoroacetic acid (cat.), CH2Cl2, rt1-Benzyl-3-phenylpyrrolidine
Glycine (B1666218) methyl ester, BenzaldehydeAg(I) or Cu(I) complex, baseToluene, heatMethyl 4-phenylpyrrolidine-2-carboxylate

The [3+2] cycloaddition strategy is a cornerstone in the synthesis of functionalized pyrrolidines. researchgate.net This approach offers a high degree of control over the stereochemistry of the final product, allowing for the synthesis of enantiomerically enriched pyrrolidines when chiral catalysts or auxiliaries are employed. beilstein-journals.org

For the synthesis of the 3-phenylpyrrolidine scaffold, the reaction between an azomethine ylide and styrene or its derivatives can be catalyzed by various metal complexes, such as those of silver, copper, or rhodium. The choice of catalyst and ligands can significantly influence the diastereoselectivity and enantioselectivity of the cycloaddition. beilstein-journals.orgrsc.org

The reaction can be performed under mild conditions and often proceeds with high yields. The resulting pyrrolidine can then be N-acylated with 4-methylbenzoyl chloride to yield the final target molecule.

The following table illustrates a representative [3+2] cycloaddition for the synthesis of a 3-phenylpyrrolidine precursor.

Azomethine Ylide PrecursorDipolarophileCatalystSolventYield
N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamineStyreneLiFAcetonitrile (B52724)High
Methyl 2-(benzylideneamino)acetateStyreneCu(CH3CN)4PF6 / Chiral LigandTolueneGood to Excellent

Multicomponent Reactions Towards Pyrrolidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a powerful and efficient strategy for the synthesis of complex molecules like pyrrolidine derivatives. tandfonline.comnih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. tandfonline.com

One notable approach involves the [3+2] cycloaddition of azomethine ylides. Azomethine ylides, often generated in situ, can react with various dipolarophiles to construct the pyrrolidine ring. tandfonline.comacs.org For instance, the reaction of an aldehyde, an amino acid ester, and a chalcone (B49325) in the presence of a catalyst like iodine can produce highly substituted pyrrolidine-2-carboxylates. tandfonline.com Another variation utilizes a one-pot, three-component reaction between a chalcone, isatin, and L-4-thiazolidine carboxylic acid to yield thiazole-pyrrolidine hybrids without the need for a catalyst. tandfonline.com

Furthermore, Lewis acid-catalyzed MCRs have been developed for the diastereoselective synthesis of functionalized pyrrolidines. acs.orgnih.gov A one-pot reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, catalyzed by titanium tetrachloride (TiCl₄), can create up to three contiguous stereocenters in a single step. acs.orgnih.gov The strategic choice of reactants and catalysts in MCRs allows for a high degree of control over the final structure of the pyrrolidine core, providing a versatile platform for the synthesis of analogues of this compound.

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehyde, Amino acid ester, ChalconeI₂, K₂CO₃Pyrrolidine-2-carboxylates tandfonline.com
Chalcone, Isatin, L-4-Thiazolidine carboxylic acidCatalyst-free, MeOHThiazolo-pyrrolidine hybrids tandfonline.com
Optically active phenyldihydrofuran, N-Tosyl imino ester, SilaneTiCl₄Highly substituted pyrrolidines acs.orgnih.gov
Allyl amines, Maleimide, AldehydeTolueneSpiro pyrrolidine compounds tandfonline.com

Introduction of the 4-Methylbenzoyl Moiety onto the Pyrrolidine Core

Once the 3-phenylpyrrolidine core is synthesized, the next critical step is the introduction of the 4-methylbenzoyl group onto the pyrrolidine nitrogen. This can be achieved through several methods, with chemoselective acylation and cross-coupling methodologies being prominent strategies.

Chemoselective Acylation Strategies

Direct acylation of the 3-phenylpyrrolidine nitrogen is a common and straightforward approach. This typically involves the reaction of 3-phenylpyrrolidine with an activated form of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride or 4-methylbenzoic anhydride. The reaction is usually carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct and drive the reaction to completion.

For more complex substrates with multiple nucleophilic sites, chemoselective acylation becomes crucial. In cases where other reactive functional groups are present on the pyrrolidine ring, protecting groups may be necessary to ensure that only the nitrogen atom is acylated. Alternatively, the choice of acylating agent and reaction conditions can be tuned to favor N-acylation. For example, in the synthesis of certain bioactive pyrrolo[3,2-f]quinazoline-1,3-diamines, regioselective mono-N-acylation was achieved by carefully controlling the reaction conditions and the nature of the acylating agent. nih.gov

Cross-Coupling Methodologies

Modern cross-coupling reactions offer powerful alternatives for forming the amide bond between the 3-phenylpyrrolidine and the 4-methylbenzoyl moiety. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the N-acylation of various amines. While direct N-acylation is often simpler for this specific transformation, cross-coupling methods can be particularly useful for more challenging substrates or when exploring a broader range of acylating partners.

One innovative approach involves the synergistic action of a Lewis acid (like BF₃·OEt₂) and a reducing agent (like SmI₂) to facilitate the cross-coupling of N-acyl N,O-acetals with α,β-unsaturated compounds. researchgate.netrsc.org This methodology, while not a direct acylation of a pre-formed pyrrolidine, demonstrates the potential of coupling strategies to construct complex N-acylated heterocyclic systems. researchgate.netrsc.org

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C3 position of the pyrrolidine ring in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

Enantioselective and Diastereoselective Control in Pyrrolidine Ring Closure

Achieving stereocontrol during the formation of the pyrrolidine ring is a highly effective strategy. This can be accomplished through various asymmetric cyclization reactions. For example, 1,3-dipolar cycloadditions using chiral dipolarophiles or chiral catalysts can lead to the formation of highly substituted pyrrolidines with excellent diastereoselectivity. acs.org The use of a chiral N-tert-butanesulfinyl group in 1-azadienes has been shown to induce high diastereoselectivity in their cycloaddition reactions with azomethine ylides. acs.org

Another approach involves the diastereoselective synthesis of substituted pyrrolidines from acyclic precursors. A one-pot, four-step protocol involving the addition of a silyl-substituted organolithium compound to a chiral sulfinimine has been reported to produce N-protected pyrrolidines with high yields and excellent diastereoselectivity. acs.org The stereochemistry of the final product is dictated by the chiral sulfinimine, which acts as a chiral auxiliary.

Chiral Catalyst and Auxiliary-Mediated Approaches

The use of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis. Chiral auxiliaries are optically active compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. youtube.com After the desired transformation, the auxiliary is removed. For instance, trans-2,5-disubstituted pyrrolidines have been used as chiral auxiliaries in the asymmetric alkylation of carboxamides. capes.gov.br

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. Organocatalysis has emerged as a powerful tool in this regard. Chiral pyrrolidine-based organocatalysts, often derived from proline, have been successfully employed in a variety of enantioselective transformations. nih.gov For example, the enantioselective cross-aldol reaction between acetone (B3395972) and trihalomethyl ketones can be promoted by N-(8-quinolinesulfonyl)prolinamide. nih.gov Furthermore, the use of chiral bisphosphine mono-oxides in palladium-catalyzed N-acylation has shown promise in achieving enantioselective synthesis. nih.gov

Table 2: Chiral Approaches in Pyrrolidine Synthesis

ApproachMethodKey FeatureReference
Chiral Auxiliary Use of chiral sulfiniminesDirects diastereoselective addition of organolithium reagents acs.org
Chiral Auxiliary Use of trans-2,5-disubstituted pyrrolidinesAsymmetric alkylation of carboxamides capes.gov.br
Chiral Catalyst N-(8-quinolinesulfonyl)prolinamideEnantioselective cross-aldol reaction nih.gov
Chiral Catalyst Chiral bisphosphine mono-oxides/PalladiumEnantioselective N-acylation nih.gov
Stereocontrol in Cyclization 1,3-Dipolar cycloaddition with chiral N-tert-butanesulfinylazadienesHigh diastereoselectivity in pyrrolidine formation acs.org

Green Chemistry Principles in the Synthesis of Pyrrolidine Compounds

The integration of green chemistry principles into the synthesis of pyrrolidine-containing compounds is crucial for minimizing the environmental impact of chemical manufacturing. This involves the development of processes that are less hazardous, more atom-economical, and utilize renewable resources. Key areas of focus include the use of innovative catalytic systems and the adoption of sustainable reaction media and conditions.

Catalytic Approaches (e.g., Metal-Free, Biocatalysis)

The reliance on traditional, often toxic and heavy metal-based catalysts, is a significant concern in chemical synthesis. Consequently, the exploration of metal-free and biocatalytic alternatives for the synthesis of pyrrolidines and their derivatives has gained considerable traction.

Metal-Free Catalysis:

A variety of metal-free catalytic systems have been developed for the synthesis of pyrrolidine rings and for the subsequent acylation step to form compounds like this compound. For instance, organocatalysis, employing small organic molecules, has emerged as a powerful tool. Proline and its derivatives are often used to catalyze the asymmetric construction of the pyrrolidine ring. mdpi.com

For the acylation of the pyrrolidine nitrogen, several metal-free approaches have been reported. Vanadyl sulfate (B86663) (VOSO₄) has been demonstrated as an efficient catalyst for the acylation of alcohols and phenols, a reaction that can be extended to amines like 3-phenylpyrrolidine. researchgate.net These reactions can often be conducted under solvent-free conditions, further enhancing their green credentials. researchgate.net Solid acid catalysts, such as the sulfonated zeolite ZSM-5-SO₃H, also offer a recyclable and environmentally benign option for the acylation of amines under solvent-free conditions. nih.gov The data in Table 1 showcases the efficacy of ZSM-5-SO₃H in the benzoylation of various amines.

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lipases, in particular, have been extensively studied for their ability to catalyze the formation of amide bonds. Candida antarctica lipase (B570770) B (CALB) is a versatile biocatalyst that can efficiently mediate the amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether or even under solvent-free conditions. nih.govresearchgate.net This enzymatic approach provides high yields and conversions without the need for extensive purification. nih.gov The synthesis of this compound can be envisioned through the CALB-catalyzed reaction between 3-phenylpyrrolidine and p-toluic acid or its ester. The utility of lipases in amidation is highlighted in Table 2, which presents data on the selective N-acylation of phenylglycinol.

Furthermore, engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the construction of chiral pyrrolidines through intramolecular C-H amination, offering a direct and efficient route to the core pyrrolidine structure. acs.orgnih.gov

Table 1: Metal-Free Catalyzed Acylation of Amines with Benzoyl Chloride using ZSM-5-SO₃H under Solvent-Free Conditions
EntryAmineProductTime (h)Yield (%)
1AnilineN-Phenylbenzamide1.595
24-MethylanilineN-(p-Tolyl)benzamide1.596
34-ChloroanilineN-(4-Chlorophenyl)benzamide2.094
42,4-DimethylanilineN-(2,4-Dimethylphenyl)benzamide2.092
5BenzylamineN-Benzylbenzamide1.098

Data sourced from a study on ZSM-5-SO₃H catalyzed acylation of various amines. nih.gov

Table 2: Lipase-Catalyzed Selective N-Acylation of Phenylglycinol
EntryLipaseSolventTemperature (°C)Time (h)Conversion (%)N-Acyl Selectivity (%)
1Novozym 435tert-Amyl alcohol5510>99>99
2Lipozyme TL IMtert-Amyl alcohol55108598
3Amano Lipase Mtert-Amyl alcohol55106295
4Novozym 435Solvent-free601989>99

Data adapted from a study on the optimization of lipase-catalyzed selective amidation of phenylglycinol. nih.gov

Sustainable Reaction Media and Conditions

Solvent-Free Reactions:

Conducting reactions without a solvent, where one of the reactants acts as the solvent or the reaction occurs between neat reactants, is a highly desirable green chemistry approach. The acylation of amines with acyl chlorides or anhydrides can often be performed under solvent-free conditions, sometimes with gentle heating. mdpi.com Catalyst- and solvent-free methods for the synthesis of N-substituted pyrrolidones from levulinic acid have also been developed, showcasing the potential for entirely reagent- and solvent-minimized processes. nih.govresearchgate.net

Deep Eutectic Solvents (DESs):

Deep eutectic solvents (DESs) have emerged as promising green reaction media. acs.org These mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea) are often biodegradable, non-toxic, and inexpensive. acs.org DESs can act as both the solvent and catalyst in certain reactions, including amidation. rsc.org The use of reactive deep eutectic solvents (RDESs), where one of the components is a reactant, further streamlines the synthesis by eliminating the need for a separate solvent and simplifying product isolation. rsc.orgrsc.org For the synthesis of this compound, a DES could be formulated from choline chloride and p-toluic acid, with 3-phenylpyrrolidine added as the other reactant.

The application of microwave irradiation can also contribute to greener syntheses by significantly reducing reaction times and often improving yields. thieme-connect.de

Mechanistic Organic Chemistry: Insights into Reactions Involving 1 4 Methylbenzoyl 3 Phenylpyrrolidine

Elucidation of Pyrrolidine (B122466) Ring Formation Mechanisms

The formation of the 3-phenylpyrrolidine (B1306270) core, the foundational structure of 1-(4-methylbenzoyl)-3-phenylpyrrolidine, is most effectively achieved through [3+2] cycloaddition reactions. acs.org This class of reactions, particularly the 1,3-dipolar cycloaddition involving azomethine ylides, provides a powerful and convergent route to construct the five-membered heterocyclic ring with control over substitution patterns. numberanalytics.comorganic-chemistry.org

The reaction mechanism initiates with the in-situ generation of an azomethine ylide. A common method involves the condensation of an α-amino acid, such as N-methylglycine (sarcosine), with an aldehyde, in this case, benzaldehyde. nih.gov The condensation forms an iminium ion, which upon thermal decarboxylation, generates the requisite azomethine ylide 1,3-dipole. This reactive intermediate is then trapped by a dipolarophile, typically an electron-deficient alkene like styrene (B11656), to yield the 3-phenylpyrrolidine ring system.

Table 1: Key Mechanistic Pathways for 3-Phenylpyrrolidine Ring Formation
Mechanism TypeKey ReactantsKey IntermediateDescription
1,3-Dipolar CycloadditionBenzaldehyde, α-Amino Acid (e.g., Sarcosine), Alkene (e.g., Styrene)Azomethine YlideA concerted [3+2] cycloaddition where an in-situ generated azomethine ylide reacts with a dipolarophile to form the pyrrolidine ring. nih.gov
Intramolecular Michael AdditionFunctionalized Amino Nitrile, Methyl AcrylateEnolate IntermediateAn intramolecular conjugate addition reaction where a nitrogen-containing nucleophile attacks an α,β-unsaturated carbonyl moiety within the same molecule to form the ring. tandfonline.com
Reductive Amination/Cyclization1,4-Dicarbonyl Compound, Primary AmineIminium IonCondensation of a dicarbonyl compound with an amine followed by reduction and intramolecular cyclization. mdpi.com

Detailed Mechanistic Pathways of Acylation and Derivatization Reactions

Once the 3-phenylpyrrolidine nucleus is formed, the final step in the synthesis of this compound is the acylation of the secondary amine. This transformation is a classic example of nucleophilic acyl substitution, often proceeding through an addition-elimination mechanism. chemguide.co.ukpearson.com The reaction involves the attack of the nucleophilic nitrogen atom of the pyrrolidine ring on the electrophilic carbonyl carbon of an acylating agent, such as 4-methylbenzoyl chloride.

The mechanism unfolds in two primary stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-phenylpyrrolidine attacks the carbonyl carbon of 4-methylbenzoyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. researchgate.netdocbrown.info

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the most suitable leaving group, the chloride ion, is expelled. chemguide.co.uk

A final deprotonation step occurs where a base, which can be another molecule of 3-phenylpyrrolidine or an added non-nucleophilic base, removes the proton from the now positively charged nitrogen atom, yielding the neutral N-acylated product and a salt byproduct (e.g., an ammonium (B1175870) chloride). researchgate.netchemguide.co.uk This final step is often irreversible and drives the reaction to completion.

Table 2: Mechanistic Steps of N-Acylation of 3-Phenylpyrrolidine
StageDescriptionKey Species
1. Nucleophilic AttackThe nitrogen atom of 3-phenylpyrrolidine attacks the carbonyl carbon of 4-methylbenzoyl chloride.Reactants, Tetrahedral Intermediate (formation)
2. Elimination of Leaving GroupThe tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.Tetrahedral Intermediate, Protonated Amide, Chloride Ion
3. DeprotonationA base removes the proton from the nitrogen atom to yield the final, neutral amide product.Protonated Amide, Final Product (this compound)

Role of Catalysts in Reaction Pathways and Selectivity

Catalysts play a crucial role in both the formation of the pyrrolidine ring and its subsequent derivatization, influencing reaction rates, yields, and, most importantly, selectivity.

In the context of the [3+2] cycloaddition for pyrrolidine synthesis, transition metal catalysts, particularly complexes of silver(I), copper(I), or iridium, are often employed. rsc.orgnih.gov These catalysts facilitate the formation of the azomethine ylide from α-iminoesters under mild conditions. The metal center coordinates to the iminoester, forming a five-membered chelate, which promotes the deprotonation and subsequent formation of the metal-complexed 1,3-dipole. The use of chiral ligands bound to these metals is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched pyrrolidines by controlling the facial selectivity of the dipolarophile's approach to the ylide. rsc.org

Table 3: Catalysts and Promoters in the Synthesis of this compound
Reaction StageCatalyst/Promoter TypeRoleExample
Pyrrolidine Ring FormationTransition Metal CatalystFacilitates azomethine ylide formation; controls stereoselectivity with chiral ligands.Cu(I)/Fesulphos, Ag(I) complexes rsc.org
N-AcylationNon-nucleophilic BaseActs as an HCl scavenger, preventing protonation of the amine reactant and driving the reaction to completion.Triethylamine (B128534), Pyridine
Derivatization (C-H Arylation)Transition Metal CatalystEnables direct functionalization of C-H bonds, allowing for further structural modification.Ru(H)2(CO)(PCy3)3 nih.gov

Intermediate Species and Transition State Characterization

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates and the transition states that connect them. For the synthesis of this compound, several key transient species are involved.

In the pyrrolidine ring-forming cycloaddition, the azomethine ylide is the crucial reactive intermediate. nih.govnih.gov Its fleeting existence makes direct observation difficult, but its presence is confirmed through trapping experiments and spectroscopic studies of stable analogues. The geometry and electronic structure of the ylide dictate the stereochemical outcome of the cycloaddition.

During the N-acylation step, the tetrahedral intermediate is the key species formed after the nucleophilic attack of the amine on the acyl chloride. researchgate.netdocbrown.info This high-energy intermediate is characterized by an sp³-hybridized carbon and a formal negative charge on the oxygen atom. Its collapse dictates the products of the reaction.

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing these transient species. acs.org DFT calculations allow for the modeling of the geometries and energies of both the intermediates and the transition states. researchgate.netuchicago.edu For the 1,3-dipolar cycloaddition, computational studies can predict the preferred pathway (endo vs. exo selectivity) by comparing the activation energies of the competing transition states. acs.org Similarly, for the acylation reaction, DFT can model the energy profile of the addition-elimination pathway, confirming the role of the tetrahedral intermediate and providing insight into the reaction kinetics. researchgate.net These computational models, when correlated with experimental observations, provide a detailed picture of the reaction landscape.

Table 4: Key Intermediates and Characterization Methods
Reaction StageKey IntermediateTransition State Characterization MethodInformation Gained
Pyrrolidine Ring FormationAzomethine YlideDensity Functional Theory (DFT) CalculationsReaction energy barriers, prediction of regio- and stereoselectivity (endo/exo), orbital interactions. acs.org
N-AcylationTetrahedral IntermediateDFT Calculations, Kinetic Isotope Effect StudiesConfirmation of the addition-elimination pathway, energy profile of the reaction, identification of the rate-determining step. nih.govresearchgate.net

Computational and Theoretical Investigations of 1 4 Methylbenzoyl 3 Phenylpyrrolidine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional shapes a molecule can adopt and how it moves over time. These methods are crucial for understanding the relationship between the structure of 1-(4-Methylbenzoyl)-3-phenylpyrrolidine and its properties.

Preferred Conformations and Energy Landscapes of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most common forms are the "envelope" (where four atoms are coplanar and the fifth is out of plane) and the "twist" (where no four atoms are coplanar). Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface of the ring. nih.govresearchgate.net This reveals the relative energies of different puckered states and the energy barriers for interconversion between them.

For substituted pyrrolidines, the nature and position of substituents heavily influence the conformational preference. nih.govnih.gov In this compound, the bulky phenyl group at the C3 position and the 4-methylbenzoyl group on the nitrogen atom create significant steric interactions that dictate the most stable, lowest-energy conformation of the ring. The phenyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain, which in turn locks the pyrrolidine ring into a preferred pucker, such as an exo or endo conformation. nih.gov A detailed energy landscape would quantify these preferences, showing deep energy wells for the most stable conformers and the energetic cost of transitioning to less stable shapes. researchgate.net

Flexibility and Dynamic Behavior of the 4-Methylbenzoyl and Phenyl Groups

Molecular dynamics (MD) simulations model the movement of atoms and groups within a molecule over time, providing a "movie" of its dynamic behavior. nih.govresearchgate.net For this compound, MD simulations would reveal the rotational freedom around the key single bonds: the C-N amide bond, the bond connecting the phenyl group to the pyrrolidine ring, and the bond connecting the 4-methylbenzoyl group to the nitrogen.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, offering predictions of its reactivity and spectroscopic signatures. acs.orgresearchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.orgnumberanalytics.comnumberanalytics.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). libretexts.org

For this compound, quantum chemical calculations would map the density of these orbitals across the structure.

HOMO: The HOMO is expected to have significant density located on the electron-rich aromatic rings (both the phenyl and the 4-methylphenyl groups) and potentially the lone pair of the nitrogen atom, although the latter is delocalized into the carbonyl group. These are the likely sites for electrophilic attack.

LUMO: The LUMO is predicted to be centered on the carbonyl group (C=O) and the associated aromatic ring of the benzoyl moiety. This region is the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests the molecule is more polarizable and reactive.

Prediction of Spectroscopic Properties (NMR, IR)

Quantum chemical methods are highly effective at predicting spectroscopic data, which can be used to confirm or interpret experimental results. q-chem.comacs.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the C=O bond, C-H bonds on the aromatic rings, or bending modes of the pyrrolidine ring. Comparing the calculated spectrum to an experimental one helps to confirm the presence of key functional groups and validate the computed structure. While scaling factors are often applied to computed frequencies to better match experimental values, the predictions are generally reliable. acs.org

Table 1: Illustrative Example of Theoretically Predicted Spectroscopic Data for this compound. (Note: These are representative values, not from specific calculations on this molecule.)
Spectroscopy TypeParameterPredicted Value RangeCorresponding Functional Group/Atom
¹H NMRChemical Shift (δ, ppm)7.10 - 7.50Aromatic Protons (Phenyl & 4-Methylbenzoyl)
3.50 - 4.00Pyrrolidine Ring Protons (adjacent to N)
2.30 - 2.50Methyl Protons (-CH₃)
¹³C NMRChemical Shift (δ, ppm)168 - 172Carbonyl Carbon (C=O)
125 - 145Aromatic Carbons
20 - 25Methyl Carbon (-CH₃)
IRFrequency (cm⁻¹)1630 - 1650C=O Stretch (Amide)
2850 - 3100C-H Stretch (Aromatic and Aliphatic)

In Silico Modeling of Molecular Interactions (Chemical Perspective)

Beyond the properties of an isolated molecule, computational modeling can predict how this compound interacts with other chemical species. rsc.orgnih.govnih.govresearchgate.net From a purely chemical perspective, this involves studying the non-covalent forces that govern molecular recognition and binding. acs.orgnih.gov

Molecular docking and molecular mechanics are key techniques used for this purpose. nih.govnumberanalytics.com These methods can simulate the interaction of the molecule with a surface, a solvent, or another molecule. The primary goal is to find the most stable binding orientation and quantify the strength of the interaction. The interactions are broken down into constituent energy terms, as detailed in the table below. For this compound, the aromatic rings are capable of engaging in π-π stacking and cation-π interactions, while the carbonyl oxygen is a strong hydrogen bond acceptor. These non-covalent interactions dictate its behavior in various chemical environments, such as its retention in chromatography or its ability to self-assemble. researchgate.net

Table 2: Types of Non-Covalent Interactions Modeled for this compound.
Interaction TypeDescriptionRelevant Structural Features
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor.
π-π StackingAttractive interaction between the electron clouds of aromatic rings.The phenyl and 4-methylphenyl rings can stack with other aromatic systems.
van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.Occur across the entire surface of the molecule.
Electrostatic InteractionsAttraction or repulsion between permanent partial charges on the molecule.The partial negative charge on the carbonyl oxygen and partial positive charges on hydrogens.

Binding Site Analysis and Ligand Shape Complementarity

The analysis of how a ligand like this compound fits into the binding site of a biological target, such as a receptor or enzyme, is fundamental to drug design. This involves molecular docking simulations and the study of shape complementarity.

Detailed Research Findings

Molecular docking studies on analogous phenylpyrrolidine derivatives have been conducted to understand their binding modes. For instance, research on phenylpyrrolidine analogs targeting the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) revealed that these compounds bind at the orthosteric site (the primary binding site for the endogenous ligand). nih.gov Similarly, studies on other compounds containing a 1-benzoylpyrrolidine (B181117) moiety have shown its tendency to occupy deep hydrophobic pockets within a receptor's binding site. acs.org

For this compound, a hypothetical binding site analysis would likely reveal key interactions:

Hydrophobic Interactions: The phenyl group at the 3-position of the pyrrolidine ring and the 4-methylbenzoyl group are expected to form significant hydrophobic interactions with nonpolar amino acid residues in a binding pocket. The 4-methyl group, in particular, could enhance these interactions compared to an unsubstituted benzoyl group.

Pi-Stacking: The two aromatic rings (the phenyl and the tolyl groups) could engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group is a primary hydrogen bond acceptor and would be critical for anchoring the ligand within the binding site through interactions with hydrogen bond donor residues like serine, threonine, or asparagine.

A hypothetical analysis of its interaction with a protein target might yield data such as that presented in the interactive table below, illustrating the types of interactions and the residues involved.

Interacting ResidueInteraction TypeDistance (Å)
Phenylalanine (Phe) 250π-π Stacking with phenyl ring3.8
Leucine (Leu) 180Hydrophobic with tolyl group4.1
Tryptophan (Trp) 150T-Stacking with tolyl ring4.5
Serine (Ser) 120Hydrogen Bond with carbonyl O2.9
Valine (Val) 252Hydrophobic with pyrrolidine ring4.3

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. For this compound, QSPR models could be developed to predict properties like solubility, lipophilicity (logP), and metabolic stability. While specific QSPR models for this compound are not published, the methodology would involve calculating a series of molecular descriptors and using statistical methods to build a predictive model.

Detailed Research Findings

QSAR (a subset of QSPR focused on biological activity) studies on related heterocyclic compounds have shown the importance of descriptors such as: semanticscholar.org

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Hydrophobic Descriptors: Calculated logP (cLogP) is a key descriptor, and for this compound, it would be relatively high due to the two aromatic rings and the methyl group.

Steric or 3D Descriptors: These relate to the molecule's size and shape, which are crucial for receptor fit.

A hypothetical QSPR model for predicting a property like aqueous solubility (LogS) might take the following linear form:

LogS = β₀ + β₁(cLogP) + β₂(TPSA) + β₃(MW) + ...

Where:

cLogP is the calculated octanol-water partition coefficient.

TPSA is the Topological Polar Surface Area.

MW is the molecular weight.

β values are the coefficients determined from the regression analysis of a set of related compounds.

The table below provides hypothetical calculated descriptors for this compound that would be used as inputs for such a QSPR model.

DescriptorAbbreviationHypothetical Value
Molecular WeightMW265.35 g/mol
Calculated LogPcLogP3.6
Topological Polar Surface AreaTPSA20.3 Ų
Number of Rotatable BondsnRotB2
Hydrogen Bond AcceptorsHBA1
Hydrogen Bond DonorsHBD0

These models are invaluable in early drug discovery for prioritizing compounds for synthesis and testing, allowing researchers to computationally screen virtual libraries of related molecules to identify those with the most promising properties.

Chemical Derivatization and Structure Activity Relationship Sar Studies on 1 4 Methylbenzoyl 3 Phenylpyrrolidine Analogues

Synthetic Strategies for Systematically Modified Analogues

The synthesis of analogues of 1-(4-methylbenzoyl)-3-phenylpyrrolidine often begins with the construction or functionalization of the core 3-phenylpyrrolidine (B1306270) scaffold. sci-hub.se A variety of synthetic methodologies have been developed to access this key intermediate and its derivatives.

One common approach involves the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can provide a direct route to the pyrrolidine (B122466) ring. osaka-u.ac.jpacs.org For instance, the reaction of an N-substituted glycine (B1666218) derivative with an aldehyde and an alkene in the presence of a suitable catalyst can yield highly functionalized pyrrolidines. acs.org Transition metal catalysis, particularly with palladium and copper, has also proven effective in constructing the pyrrolidine ring. sci-hub.se Palladium-catalyzed reactions, for example, can facilitate the diamination of unactivated alkenes to form cyclic diamine derivatives. organic-chemistry.org

Another strategy focuses on the modification of pre-existing pyrrolidine rings, such as those derived from the readily available amino acid proline. researchgate.netnih.gov These methods allow for the introduction of various substituents at different positions of the pyrrolidine ring, enabling a systematic exploration of the chemical space. nih.gov For instance, N-alkylation of the pyrrolidine nitrogen can be achieved through reductive amination or by using catalytic methods. acs.orgresearchgate.net

The synthesis of the final this compound analogues is typically accomplished by the acylation of the 3-phenylpyrrolidine intermediate with 4-methylbenzoyl chloride or a related activated carboxylic acid derivative. This final step allows for the introduction of the benzoyl moiety, which is also amenable to a wide range of modifications.

Influence of Substituents on Chemical Reactivity and Selectivity

The introduction of various substituents on the phenyl and benzoyl moieties, as well as on the pyrrolidine ring itself, significantly influences the chemical reactivity and selectivity of the resulting analogues. These effects can be broadly categorized into electronic and steric effects.

In the context of this compound analogues, substituents on the 3-phenyl ring can influence the molecule's lipophilicity and its ability to engage in pi-stacking or other non-covalent interactions. nih.gov Similarly, modifications to the 4-methylbenzoyl group can alter the polarity and hydrogen bonding capacity of the amide functionality. nih.gov For example, a study on 1-methyl-3-phenylpyrroles demonstrated that electron-withdrawing substituents on the phenyl ring enhanced the inhibitory potency against monoamine oxidase B (MAO-B). nih.gov

The size and spatial arrangement of substituents can impose steric hindrance, which in turn can influence the molecule's preferred conformation and its ability to bind to a target. nih.gov Large, bulky groups can restrict the rotation of single bonds and lock the molecule into a specific conformation, which may be either favorable or unfavorable for biological activity. nih.gov

For instance, the introduction of a methyl group at the 2-position of the pyrrolidine ring in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives was found to increase their binding affinity for the androgen receptor. nih.gov This suggests that the steric bulk of the methyl group may induce a conformational change that is more favorable for receptor binding. The conformation of the pyrrolidine ring itself, which undergoes a phenomenon known as pseudorotation, can also be influenced by the nature and position of substituents. nih.govacs.org

Modifications of the Pyrrolidine Ring Nitrogen and Carbons

Systematic modifications of the pyrrolidine ring itself, including the nitrogen atom and the carbon atoms, are a key strategy in SAR studies.

Modifications at the carbon atoms of the pyrrolidine ring can introduce new stereocenters and alter the ring's conformation. nih.gov For example, substitution at the C2, C3, and C4 positions can influence the ring's pucker, which in turn affects the spatial orientation of the substituents. nih.govacs.org Introducing substituents at these positions can also provide additional points of interaction with a biological target. Research on 3-pyrrolidine-indole derivatives as 5-HT2A receptor modulators highlights the importance of the substitution pattern on the pyrrolidine ring for achieving receptor selectivity. nih.gov

Stereochemical Aspects in Derivatization and its Impact on Intermolecular Interactions

The stereochemistry of this compound analogues is a critical determinant of their biological activity. The pyrrolidine ring can possess multiple stereocenters, leading to the possibility of various stereoisomers. These isomers can exhibit significantly different biological profiles due to the stereospecific nature of drug-target interactions. nih.gov

For instance, in a study of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, the (2S,3R) configuration of the pyrrolidine ring was found to be favorable for androgen receptor antagonistic activity. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of these analogues. The spatial orientation of the phenyl group at the C3 position and any other substituents on the pyrrolidine ring will dictate how the molecule fits into a binding pocket and the specific intermolecular interactions it can form, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Methodologies for Investigating Structure-Reactivity/Selectivity Correlations

To systematically investigate the relationship between the chemical structure of this compound analogues and their reactivity or selectivity, a variety of experimental and computational methods are employed.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this process. researchgate.netscienceforecastoa.com QSAR models attempt to correlate the biological activity of a series of compounds with their physicochemical properties, such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft's steric parameter, Es). scienceforecastoa.comrflow.aiyoutube.com These models can be used to predict the activity of novel analogues and to guide the design of more potent and selective compounds. mdpi.comnih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure of the molecules into account. nih.govoup.com These approaches can provide a more detailed understanding of the steric and electrostatic requirements for optimal activity. oup.com

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are also invaluable tools. patsnap.com Docking studies can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that govern binding affinity. patsnap.com Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, offering a more complete picture of the binding event. patsnap.com

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are used to determine the precise three-dimensional structure and conformation of the synthesized analogues. nih.gov This experimental data is crucial for validating the computational models and for gaining a definitive understanding of the structure-activity relationships.

Applications of 1 4 Methylbenzoyl 3 Phenylpyrrolidine As a Synthetic Intermediate and in Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The utility of 1-(4-Methylbenzoyl)-3-phenylpyrrolidine as a synthetic intermediate lies in the reactivity of its constituent parts. The pyrrolidine (B122466) ring can be functionalized at various positions, and the amide linkage can be cleaved or modified, making it a versatile starting point for the construction of more elaborate molecular architectures.

Detailed Research Findings:

Although specific studies detailing the use of this compound as a precursor are not readily found, the general importance of the pyrrolidine ring system in the synthesis of complex molecules is well-established. For instance, substituted pyrrolidines are key intermediates in the synthesis of a wide range of pharmaceuticals. The phenyl and 4-methylbenzoyl groups of the title compound can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral drugs.

Potential Synthetic Transformations Description Potential Products
Ring FunctionalizationIntroduction of new functional groups onto the pyrrolidine ring.Biologically active alkaloids, amino acids, and other complex natural product analogues.
Amide Bond CleavageRemoval of the 4-methylbenzoyl group to yield 3-phenylpyrrolidine (B1306270).Chiral ligands for asymmetric synthesis, building blocks for medicinal chemistry.
Modification of SubstituentsChemical alteration of the phenyl or 4-methylbenzoyl groups.Derivatives with altered electronic or steric properties for structure-activity relationship studies.

Scaffold for the Development of Novel Catalytic Systems

The chiral nature of this compound, owing to the stereocenter at the 3-position of the pyrrolidine ring, makes it an attractive scaffold for the development of asymmetric catalysts. Chiral catalysts are indispensable in modern organic synthesis for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals.

Detailed Research Findings:

While direct catalytic applications of this compound are not prominently reported, the broader family of chiral pyrrolidine derivatives is extensively used in organocatalysis. For example, proline and its derivatives are renowned for their ability to catalyze a variety of asymmetric reactions, such as aldol (B89426) and Mannich reactions. The structural framework of this compound provides a basis for designing new ligands for metal-catalyzed reactions or for developing novel organocatalysts. The 4-methylbenzoyl group can be envisioned to play a role in tuning the catalyst's solubility, stability, and steric environment, thereby influencing its activity and selectivity.

Potential Catalytic System Catalytic Application Mechanism of Action
Chiral Ligand for Transition MetalsAsymmetric hydrogenation, cross-coupling reactions.The pyrrolidine nitrogen and other potential coordinating atoms can bind to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
OrganocatalystAsymmetric aldol, Michael, and Mannich reactions.The nitrogen atom of the pyrrolidine ring can form enamines or iminium ions with carbonyl compounds, leading to stereoselective bond formation.

Role in the Design of Advanced Organic Materials

The incorporation of rigid and functionalizable moieties like the phenyl and benzoyl groups in this compound suggests its potential utility in the field of materials science. These structural features can influence the self-assembly properties of molecules, leading to the formation of ordered structures with interesting optical, electronic, or mechanical properties.

Detailed Research Findings:

Specific research on the role of this compound in materials science is scarce. However, the principles of crystal engineering and supramolecular chemistry suggest that molecules with such structures can participate in non-covalent interactions like hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can direct the formation of well-defined supramolecular architectures, such as liquid crystals, gels, or porous organic frameworks. The ability to modify the peripheral groups of the molecule would allow for the fine-tuning of these intermolecular interactions and, consequently, the properties of the resulting material.

Potential Material Type Key Structural Feature Potential Application
Liquid CrystalsAnisotropic molecular shape due to the phenyl and benzoyl groups.Display technologies, sensors.
OrganogelsSelf-assembly through intermolecular interactions.Drug delivery, templating for nanomaterials synthesis.
Chiral PolymersIncorporation as a monomeric unit.Chiral separation media, nonlinear optical materials.

Advanced Analytical and Spectroscopic Characterization of 1 4 Methylbenzoyl 3 Phenylpyrrolidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(4-Methylbenzoyl)-3-phenylpyrrolidine. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, while 2D NMR techniques establish connectivity between different parts of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the 4-methylbenzoyl group, the phenyl group, and the pyrrolidine (B122466) ring. Due to the restricted rotation around the amide C-N bond, a phenomenon common in N-benzoyl pyrrolidines, the signals for the pyrrolidine protons may appear broadened or as two distinct sets of resonances at room temperature. researchgate.net The aromatic protons of the 4-methylbenzoyl group typically appear as two doublets in the downfield region (around 7.2-7.4 ppm), while the protons of the 3-phenyl group resonate as a multiplet between 7.2 and 7.4 ppm. The methyl protons of the tolyl group show a characteristic singlet at approximately 2.4 ppm. rsc.org The protons on the pyrrolidine ring are found in the more upfield region, generally between 1.9 and 4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift, around 170 ppm. The aromatic carbons of the two phenyl rings resonate in the 125-145 ppm range. The methyl carbon of the 4-methylbenzoyl group appears at approximately 21 ppm. rsc.org The carbons of the pyrrolidine ring show signals in the range of 25-60 ppm. chemicalbook.com Similar to the ¹H NMR, peak doubling or broadening may be observed for the pyrrolidine carbons due to the amide bond rotation. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation), are vital for unambiguous assignment of the ¹H and ¹³C signals.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the phenyl and pyrrolidine rings. For instance, it would show correlations between the protons within the 3-phenyl group and trace the connectivity of the protons along the pyrrolidine ring backbone. westmont.edu

HSQC/HETCOR: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the chemical shifts of the pyrrolidine and aromatic carbons by linking them to their attached, and often more easily assigned, protons. westmont.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary depending on solvent and experimental conditions. Due to amide rotamers, two values may be observed for pyrrolidine ring protons and carbons.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide Carbonyl (C=O)-~170
4-Methylbenzoyl Aromatic CH~7.35 (d, 2H)~129
4-Methylbenzoyl Aromatic CH~7.20 (d, 2H)~128
4-Methylbenzoyl Quaternary C-~142 (C-CH₃)
4-Methylbenzoyl Quaternary C-~135 (C-C=O)
Methyl (CH₃)~2.40 (s, 3H)~21
3-Phenyl Aromatic CH7.20-7.40 (m, 5H)126-129
3-Phenyl Quaternary C-~144
Pyrrolidine CH (C3)~3.50 (m, 1H)~42
Pyrrolidine CH₂ (C2, C5)3.50-4.00 (m, 4H)~47, ~55
Pyrrolidine CH₂ (C4)2.00-2.40 (m, 2H)~33

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1630-1660 cm⁻¹. wpmucdn.com Other key absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H stretching: From the pyrrolidine ring, appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-N stretching: A moderate band typically found around 1200-1350 cm⁻¹.

The specific frequencies can provide insight into the molecular environment and conformation. researchgate.netbibliotekanauki.pl

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While the C=O stretch is also Raman active, non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong Raman signals. The symmetric "breathing" modes of the phenyl rings are particularly characteristic in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity (IR)
Carbonyl StretchAmide C=O1630 - 1660Strong
Aromatic C-H StretchPhenyl Rings3030 - 3100Medium
Aliphatic C-H StretchPyrrolidine Ring2850 - 2960Medium
Aromatic C=C StretchPhenyl Rings1450 - 1600Medium to Strong
C-N StretchAmide/Pyrrolidine1200 - 1350Medium
Aromatic C-H Bend (Out-of-plane)Phenyl Rings690 - 900Strong

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₈H₁₉NO), the calculated exact mass is 265.14666 Da. nih.gov An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the compound's identity. mdpi.com

Fragmentation Analysis: In techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion is induced to break apart into smaller, charged fragments. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pyrrolidine nitrogen, leading to the formation of the stable 4-methylbenzoyl cation (m/z 119).

Cleavage of the pyrrolidine ring: Fragmentation of the pyrrolidine ring itself, potentially through loss of ethene or other small neutral molecules. fda.gov

Loss of the phenyl group: Cleavage of the bond at the C3 position of the pyrrolidine ring, resulting in a fragment corresponding to the loss of a phenyl group (C₆H₅).

Table 3: Expected Key Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity Formula
265Molecular Ion [M]⁺[C₁₈H₁₉NO]⁺
146[M - C₈H₇O]⁺[C₁₀H₁₂N]⁺
1194-Methylbenzoyl cation[C₈H₇O]⁺
91Tropylium ion (from rearrangement of tolyl or benzyl (B1604629) fragments)[C₇H₇]⁺

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. For a chiral molecule like 3-phenylpyrrolidine (B1306270), this technique can establish the absolute configuration (R or S) of the stereocenter when a suitable crystal is obtained.

This analysis provides exact measurements of:

Bond lengths and angles: Confirming the expected geometry of the molecule. researchgate.net

Torsional angles: Defining the conformation of the molecule, particularly the pucker of the five-membered pyrrolidine ring and the orientation of the phenyl and 4-methylbenzoyl substituents relative to the ring. nsf.gov

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, identifying interactions such as hydrogen bonds (e.g., C-H···O), and π-π stacking between aromatic rings, which govern the solid-state properties. researchgate.net

While a specific crystal structure for this compound is not publicly available, analysis of related structures like 1-[(4-methylbenzene)sulfonyl]pyrrolidine shows that the pyrrolidine ring adopts an envelope or twisted conformation. researchgate.netnsf.gov

Table 4: Typical Bond Lengths and Angles Expected from X-ray Analysis Based on data from related N-acylpyrrolidine and phenylpyrrolidine structures.

Parameter Expected Value
C=O Bond Length~1.23 Å
Amide C-N Bond Length~1.35 Å
Pyrrolidine C-N Bond Lengths~1.47 Å
Pyrrolidine C-C Bond Lengths~1.53 Å
C-N-C Angle in Pyrrolidine Ring~112°
O=C-N Angle~121°

Advanced Chromatographic and Separation Techniques (HPLC, GC, SFC)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of the compound.

Reversed-Phase (RP-HPLC): This is the standard mode, typically using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net This method effectively separates the target compound from starting materials, by-products, and other impurities.

Chiral HPLC: Since 3-phenylpyrrolidine is chiral, this compound is also chiral. To separate the enantiomers (R and S forms), chiral HPLC is required. This uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.org

Gas Chromatography (GC): GC can be used for purity analysis if the compound is sufficiently volatile and thermally stable. The compound is vaporized and passed through a column (e.g., with a non-polar or moderately polar stationary phase like polysiloxane) using an inert carrier gas. A Flame Ionization Detector (FID) is commonly used for detection.

Supercritical Fluid Chromatography (SFC): SFC is an advanced technique that uses a supercritical fluid (often CO₂) as the mobile phase. It combines the advantages of both GC and HPLC, offering fast and efficient separations. It is particularly well-suited for chiral separations and is often considered a "greener" alternative to normal-phase HPLC.

Table 5: Summary of Chromatographic Techniques and Their Applications

Technique Typical Stationary Phase Typical Mobile Phase Primary Application
RP-HPLCC18 (Octadecyl silane)Acetonitrile/Water or Methanol/WaterPurity analysis, quantification
Chiral HPLCChiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives)Heptane/Isopropanol or other solvent mixturesSeparation of enantiomers, determination of enantiomeric excess (ee)
GCPolysiloxane (e.g., DB-5, HP-1)Helium, NitrogenPurity analysis (for thermally stable compounds)
SFCChiral or Achiral phasesSupercritical CO₂ with co-solvents (e.g., Methanol)Chiral and achiral separations, preparative purification

Future Research Directions and Emerging Paradigms in Pyrrolidine Chemistry

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transitioning from theoretical concepts to practical tools in chemical synthesis, offering the potential to significantly accelerate the discovery and optimization of complex molecules like 1-(4-Methylbenzoyl)-3-phenylpyrrolidine. mdpi.com These computational approaches are being applied to various aspects of synthesis, from predicting reaction outcomes to designing novel synthetic routes from scratch.

Computer-Aided Synthesis Planning (CASP) has a rich history, but early iterations relied on expert-coded rules. nih.gov Modern approaches, however, leverage machine learning to infer patterns of reactivity from vast databases of published chemical reactions. jocpr.comgoogle.com These data-driven models can propose synthetic pathways for target molecules, a process known as retrosynthesis. nih.govnih.gov For instance, AI platforms can deconstruct a complex molecule into simpler, commercially available starting materials, suggesting a complete synthetic blueprint. This not only saves chemists significant time in the planning phase but can also uncover novel and more efficient routes that might be missed by human experts.

Forward reaction prediction is another area where AI is making a significant impact. nih.gov By training on millions of documented reactions, AI models can predict the likely products of a given set of reactants and conditions with high accuracy. This is particularly valuable for validating proposed synthesis steps and for virtual screening of potential reactions, reducing the number of failed experiments and conserving resources. nih.gov

The integration of AI is also extending to the optimization of reaction conditions. Machine learning algorithms can analyze the complex, non-linear relationships between variables such as temperature, solvent, catalyst, and yield. This has been demonstrated in the synthesis of N-vinyl-pyrrolidone, where an artificial neural network (ANN) model was used to effectively capture the influence of multiple reaction parameters, leading to a high-precision predictive model for process optimization.

Table 1: Applications of AI/ML in Pyrrolidine (B122466) Chemistry

Application Area Description Potential Impact
Retrosynthesis AI algorithms propose synthetic routes to a target molecule by working backward from the final product. nih.govnih.gov Accelerates the design of synthetic pathways and can uncover novel, non-intuitive routes.
Forward Reaction Prediction Models predict the outcome of a chemical reaction given the starting materials and conditions. nih.gov Reduces experimental failures and allows for virtual screening of reaction viability. nih.gov
Reaction Optimization Machine learning models analyze complex datasets to identify optimal reaction conditions for yield and selectivity. Improves the efficiency and sustainability of chemical syntheses.

Development of Highly Efficient and Selective Catalytic Systems

The development of novel catalytic systems is at the heart of modern organic synthesis, enabling the construction of complex molecules like pyrrolidines with high efficiency and selectivity. A major focus is on the use of transition-metal catalysts, which can facilitate a wide range of transformations to form the pyrrolidine ring. nih.gov

One of the most powerful strategies is catalytic C-H amination, where a C-H bond is directly converted into a C-N bond. This atom-economical approach avoids the need for pre-functionalized starting materials. For instance, iron and rhodium complexes have been developed to catalyze the intramolecular C-H amination of aliphatic azides to produce substituted pyrrolidines. Iron dipyrrin (B1230570) complexes, for example, have shown the ability to control the diastereoselectivity of the cyclization, yielding specific stereoisomers of 2,5-disubstituted pyrrolidines. Similarly, dirhodium catalysts can achieve regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions.

Enantioselective catalysis is another critical frontier, aiming to produce single enantiomers of chiral pyrrolidines, which is often crucial for their biological activity. jocpr.com Significant progress has been made in developing catalytic asymmetric methods, including:

Organocatalysis: Small organic molecules, such as those derived from proline, can catalyze enantioselective reactions. researchgate.net For example, a formal [3+2] cycloaddition cascade using organo-SOMO catalysis has been developed to construct enantioenriched pyrrolidines from β-amino aldehydes and olefins.

Metal Catalysis: Chiral ligands are used to control the stereochemical outcome of metal-catalyzed reactions. jocpr.com Iridium-catalyzed "borrowing hydrogen" annulation of racemic diols and primary amines can produce a wide range of enantioenriched pyrrolidines. Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides is another effective method.

Researchers are also exploring the use of more sustainable and environmentally friendly catalytic systems. This includes the development of catalysts based on earth-abundant and non-precious metals, as well as metal-free catalytic systems. nih.gov Furthermore, there is a growing emphasis on "green" chemistry principles, such as using molecular oxygen as the oxidant in aerobic oxidative cyclizations catalyzed by palladium. nih.gov

Exploration of Bio-inspired Synthetic Pathways

Nature is a master chemist, producing a vast array of complex pyrrolidine-containing natural products, often with remarkable efficiency and stereoselectivity. Bio-inspired and biomimetic synthesis seeks to learn from and replicate these natural strategies in the laboratory.

A key approach in this area is biocatalysis, which uses isolated enzymes or whole-cell systems to perform chemical transformations. nih.gov Enzymes can operate under mild conditions (aqueous environment, room temperature) and often exhibit exquisite chemo-, regio-, and stereoselectivity that is difficult to achieve with traditional chemical catalysts. A prominent example is the use of engineered cytochrome P450 enzymes (specifically, P411 variants) to catalyze the intramolecular C-H amination of organic azides. Through directed evolution, researchers have created "pyrrolidine synthases" that can produce chiral pyrrolidine derivatives with high efficiency and enantioselectivity. This enzymatic platform provides a concise route to valuable N-heterocycles from simple precursors.

The biosynthesis of pyrrolidine alkaloids, such as anisomycin (B549157), has also provided inspiration for chemical synthesis. Studies into the biosynthetic gene cluster of anisomycin revealed a unique set of enzymes responsible for constructing the benzylpyrrolidine core. Understanding these natural pathways can provide a blueprint for developing novel synthetic strategies. For example, a proposed biosynthetic pathway for bis-α-substituent pyrrolidine alkaloids has been used as the basis for a biomimetic synthesis, involving the condensation of D-fructose and D-amino acids.

These bio-inspired approaches offer a sustainable and powerful alternative to traditional synthesis. By harnessing the catalytic machinery of nature, chemists can access complex molecular architectures in a more environmentally friendly and efficient manner. The ability to couple these biocatalytic steps with other enzymatic or chemical transformations further expands their utility in constructing intricate molecules.

Advances in Computational Prediction of Molecular Properties and Reactions

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. For pyrrolidine chemistry, these computational methods are providing crucial insights that guide synthetic efforts and help in the design of new molecules with desired functions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. It can be employed to investigate reaction mechanisms, rationalize stereochemical outcomes, and predict the stability of intermediates and transition states. For example, DFT calculations have been used to unveil the mechanism of the stereoretentive synthesis of cyclobutanes from the ring contraction of pyrrolidines, explaining why the reaction proceeds with the observed stereospecificity. In another study, DFT was used to explore the mechanistic aspects of the reaction between a 3-pyrrolin-2-one derivative and an amine to form a pyrrolidine-2,3-dione. These theoretical studies provide a deeper understanding of the reaction pathways, which can be used to optimize reaction conditions and predict the outcomes for new substrates.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach, particularly in drug discovery. QSAR models attempt to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For pyrrolidine derivatives, 3D-QSAR models have been developed to understand the key structural features required for their inhibitory activity against enzymes like neuraminidase and myeloid cell leukemia-1 (Mcl-1). These models can identify which parts of the molecule are important for binding to a biological target and can be used to predict the activity of new, unsynthesized compounds. This allows chemists to prioritize which derivatives to synthesize and test, making the drug discovery process more efficient.

The combination of these computational tools provides a powerful platform for the rational design of new pyrrolidine-based molecules and synthetic methods. By predicting properties and understanding reaction mechanisms in silico, researchers can reduce the amount of trial-and-error in the laboratory, saving time and resources.

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